Methyl coumarin-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJARGAUOHFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175513 | |
| Record name | AI 3-36065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-42-7 | |
| Record name | Methyl 2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21259-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-36065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI 3-36065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for Methyl Coumarin 3 Carboxylate and Its Analogs
Classical and Established Synthetic Approaches
The construction of the coumarin (B35378) scaffold has historically relied on several named reactions. These methods, while foundational, often require specific starting materials and reaction conditions.
Knoevenagel Condensation and its Variants
The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylates. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. mdpi.comtandfonline.com The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the coumarin ring. academicjournals.org
A common variant for synthesizing coumarin-3-carboxylic acids involves the reaction of a salicylaldehyde with Meldrum's acid, often catalyzed by a weak base. nih.govacs.org The resulting acid can then be esterified to yield methyl coumarin-3-carboxylate. The choice of catalyst and solvent significantly influences the reaction's efficiency. Piperidine (B6355638) is a traditional catalyst for this transformation. mdpi.comeurjchem.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid, Ethanol (B145695), Reflux | Ethyl coumarin-3-carboxylate | - | mdpi.com |
| Salicylaldehyde, Meldrum's acid | Potassium carbonate or Sodium azide (B81097), Water, RT | Coumarin-3-carboxylic acid | 92-99% | acs.org |
| o-Vanillin, Dimethyl or Diethyl malonate | Lithium sulfate, Ultrasound, Solvent-free | Methyl/Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96-97% | sapub.org |
| Substituted salicylaldehydes, Diethyl malonate | L-proline, Ethanol, 80 °C | Ethyl coumarin-3-carboxylates | 54-94% |
Perkin Reaction and Derivatives
The Perkin reaction, historically significant for the first synthesis of coumarin itself, can be adapted for coumarin derivatives. sapub.orgresearchgate.net This method involves the condensation of a salicylaldehyde with a carboxylic anhydride (B1165640) in the presence of its corresponding alkali salt. sapub.org While a classic method, its application for the direct synthesis of this compound is less common due to the specific anhydride required. tandfonline.com Modifications of the Perkin reaction can lead to 3-substituted coumarins. For instance, the reaction of salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534) can yield 3-arylcoumarins. nih.gov
Pechmann Condensation
The Pechmann condensation is another cornerstone in coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net This method is particularly useful for the synthesis of 4-substituted coumarins. tandfonline.com The reaction proceeds through transesterification followed by intramolecular electrophilic substitution and dehydration. researchgate.net While highly effective for many coumarin derivatives, its direct application for this compound, which is unsubstituted at the 4-position, is less straightforward and often requires specifically designed starting materials.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Phenol, β-ketoester | Acid catalyst | 4-Substituted coumarin | Good | researchgate.net |
| Resorcinol (B1680541), Ethyl acetoacetate (B1235776) | Mild acid | 7-Hydroxy-4-methylcoumarin | Good | researchgate.net |
Wittig Reaction and Related Olefination Processes
The Wittig reaction provides a versatile route to coumarins by reacting a salicylaldehyde derivative with a phosphorus ylide. This method is particularly useful for controlling the substitution pattern of the resulting coumarin. eurjchem.com For the synthesis of this compound, a suitable Wittig reagent bearing a carboxylate group or its precursor is required. Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, also offer pathways to the coumarin scaffold. nih.gov
Other Named Reactions for Coumarin Scaffold Construction
Several other named reactions have contributed to the synthesis of the coumarin core. nih.gov The Claisen rearrangement, for example, can be utilized to construct the coumarin framework. The Reformatsky reaction, involving the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc, is another method that has been applied to coumarin synthesis. sapub.org The Kostanecki-Robinson reaction offers a route to 3- or 4-substituted coumarins from ortho-hydroxyaryl ketones and aliphatic anhydrides. sapub.org
Advanced and Green Synthetic Strategies
In recent years, a strong emphasis has been placed on developing more efficient, environmentally benign, and innovative methods for the synthesis of this compound and its analogs. These strategies often involve the use of alternative energy sources, novel catalysts, and one-pot procedures.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of coumarin-3-carboxylic acids and their esters. tandfonline.comjonuns.com Reactions are often completed in minutes with high yields, frequently under solvent-free conditions. tandfonline.com For instance, the Knoevenagel condensation of 2-hydroxybenzaldehydes with malonic acid on a solid support like HZSM-5 zeolite under microwave irradiation provides a rapid and eco-friendly route to coumarin-3-carboxylic acids. tandfonline.com Ytterbium triflate has also been reported as an effective catalyst for the microwave-assisted synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid, affording excellent yields. nih.govresearchgate.net
Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of coumarin derivatives. nih.goveurjchem.com Sonication can enhance reaction rates and yields, often under milder conditions than conventional methods. scirp.orgresearchgate.net The synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been achieved using ultrasound in aqueous media, highlighting the green credentials of this approach. eurjchem.com For example, the reaction of 2-hydroxybenzaldehydes with dimethyl malonate can be catalyzed by the acidic nature of waste curd water under ultrasonic irradiation, providing good to outstanding yields in a sustainable manner. eurjchem.com
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. academicjournals.orgacs.org The synthesis of coumarin-3-carboxylic acids has been achieved in a one-pot procedure at room temperature in water, using catalysts like potassium carbonate or sodium azide. acs.org Furthermore, three-component one-pot reactions have been developed for the direct synthesis of 3-carboxylate coumarin derivatives. academicjournals.org
The development of novel and reusable catalysts is a key focus of advanced synthetic strategies. Heteropolyacids have been shown to be effective and recyclable catalysts for the synthesis of coumarin-3-carboxylic acids. researchgate.net Enzymatic catalysis, using lipases, has been employed for the tandem synthesis of sugar-containing coumarin derivatives in continuous-flow microreactors, showcasing a sustainable and innovative approach. rsc.orgmdpi.com
| Synthetic Strategy | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Microwave-Assisted | 2-Hydroxybenzaldehydes, Malonic acid | HZSM-5 zeolite, Solvent-free, Microwave | Coumarin-3-carboxylic acids | High | tandfonline.com |
| Substituted salicylaldehydes, Meldrum's acid | Ytterbium triflate, Solvent-free, Microwave | Coumarin-3-carboxylic acids | 93-98% | nih.gov | |
| Ultrasound-Assisted | Salicylaldehyde, Phenyl acetyl chloride | Tetrahydrofuran, K2CO3, Ultrasound | 3-Aryl coumarin derivatives | Better | scirp.org |
| 2-Hydroxybenzaldehydes, Dimethyl malonate | Waste curd water, Ultrasound (40 °C) | Coumarin-3-carboxylic acids | Good | eurjchem.com | |
| One-Pot Synthesis | 2-Hydroxybenzaldehydes, Meldrum's acid | Potassium carbonate or Sodium azide, Water, RT | Coumarin-3-carboxylic acids | 73-99% | nih.govacs.org |
| Salicylaldehyde, Aliphatic amines, Diethyl malonate | Piperidine-Iodine, Ethanol, Reflux | Coumarin-3-carboxamides | Good | mdpi.com | |
| Advanced Catalysis | o-Hydroxybenzaldehydes, Malonic acid/Ethyl acetoacetate | Heteropolyacids, Ethanol, Reflux | Coumarin-3-carboxylic acids/3-acetylcoumarins | High | researchgate.net |
| Ethyl coumarin-3-carboxylate, D-glucose | Lipozyme TL IM, tert-Amyl alcohol, 50 °C | Sugar-containing coumarin derivatives | - | rsc.org |
Environmentally Benign Protocols
Green chemistry principles have been instrumental in revolutionizing the synthesis of coumarin derivatives. By focusing on the reduction of hazardous substances and byproducts, these methodologies offer safer and more sustainable alternatives to traditional synthetic routes. Key advancements include performing reactions without harmful organic solvents, utilizing water as a benign medium, and employing energy-efficient techniques like microwave and ultrasound irradiation.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a cornerstone of green synthesis, reducing environmental pollution and operational hazards. The synthesis of this compound analogs has been successfully achieved under solvent-free conditions, often facilitated by grinding or heating, and employing a variety of catalysts.
The Pechmann and Knoevenagel condensation reactions are primary routes to coumarins that have been adapted to solvent-free protocols. For instance, the Knoevenagel condensation of salicylaldehydes and β-keto esters proceeds efficiently without a solvent. One notable method involves grinding an equivalent mixture of resorcinol and ethyl acetoacetate with a catalytic amount of p-Toluenesulfonic acid (TsOH) and heating the mixture to 60°C for just 10 minutes, yielding 7-hydroxy-4-methylcoumarin in 98% yield.
Other catalysts have also proven effective under these conditions. A Wells–Dawson heteropolyacid (H6P2W18O62·24H2O) used at a low loading of 1 mol% at 130°C can produce various 4-substituted coumarins with good to excellent yields. unlp.edu.arresearchgate.net Similarly, magnetic MgFe2O4 nanoparticles have been used as a recyclable catalyst in the ultrasound-accelerated, solvent-free Knoevenagel condensation of salicylaldehydes and 1,3-dicarbonyl compounds, affording 3-substituted coumarins in yields of 63–73%. nih.gov
Table 1: Examples of Solvent-Free Synthesis of Coumarin Analogs
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Resorcinol + Ethyl acetoacetate | TsOH | 60°C, 10 min, grinding | 7-Hydroxy-4-methylcoumarin | 98% | |
| Substituted Phenols + β-Ketoesters | Wells–Dawson Acid | 130°C, 1 mol% | 4-Substituted coumarins | Good to Excellent | unlp.edu.arresearchgate.net |
| Salicylaldehydes + 1,3-Dicarbonyls | MgFe2O4 nanoparticles | 45°C, Ultrasound | 3-Substituted coumarins | 63-73% | nih.gov |
| Salicylaldehydes + Meldrum's acid | Ytterbium triflate (Yb(OTf)3) | 80°C, 5 min, Microwave | Coumarin-3-carboxylic acids | 93-98% | nih.gov |
Aqueous Medium Synthesis
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for synthesizing coumarin-3-carboxylic acids and their esters have been developed to proceed in aqueous media.
A highly effective room-temperature, one-pot synthesis of coumarin-3-carboxylic acids involves the Knoevenagel condensation of various 2-hydroxybenzaldehydes with Meldrum's acid in water. acs.orgresearchgate.net This reaction uses inexpensive and eco-friendly catalysts like potassium carbonate (K2CO3) or sodium azide (NaN3), achieving excellent yields (73–99%). nih.govacs.org Given the toxicity of sodium azide, potassium carbonate is the preferred catalyst. researchgate.net
Novel approaches have also explored the use of waste products as reaction media. For example, waste curd water, which is acidic due to the presence of lactic acid, can act as both a solvent and a biological catalyst. unlp.edu.ar The ultrasound-irradiated reaction between 2-hydroxybenzaldehydes and dimethyl malonate in curd water at 40°C produces coumarin-3-carboxylic acid derivatives in good to outstanding yields, presenting a sustainable alternative to conventional methods. unlp.edu.ar Furthermore, other crop-derived products and wastewaters, such as fruit juices and liqueur limoncello, have been successfully used as solvents for the ultrasound-assisted synthesis of coumarin-3-carboxylic acids, with yields reaching up to 99%.
Ultrasound and Microwave-Assisted Synthesis
The use of non-conventional energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products with reduced energy consumption.
Microwave-assisted synthesis has been particularly effective. A solvent-free method for producing coumarin-3-carboxylic acids involves the reaction of substituted salicylaldehydes or 2-hydroxyacetophenones with Meldrum's acid in the presence of ytterbium triflate (Yb(OTf)3) as a catalyst. nih.gov This reaction completes in just 5 minutes at 80°C under microwave irradiation, providing excellent yields of 93–98%. nih.gov
Ultrasound irradiation offers another efficient energy source for these syntheses. It has been successfully applied in the synthesis of coumarin-3-carboxylic acids in aqueous media, such as waste curd water, where it facilitates the reaction at a mild temperature of 40°C. unlp.edu.ar Additionally, the combination of ultrasound with solvent-free conditions, catalyzed by MgFe2O4 nanoparticles, provides a rapid and green route to various coumarins. nih.gov
Utilization of Sustainable Catalysts (e.g., Heteropolyacids, Choline (B1196258) Chloride, Biological Catalysts, Metal-Organic Frameworks)
The development of recoverable and reusable catalysts is a key goal in green chemistry. Various sustainable catalysts have been employed for the synthesis of this compound and its analogs.
Heteropolyacids (HPAs): These are strong Brønsted acids that are effective, reusable, and environmentally benign catalysts. Wells-Dawson type HPAs (H6P2W18O62), for example, have been used to catalyze the Pechmann reaction between phenols and β-ketoesters under solvent-free conditions at 130°C, resulting in good to excellent yields of 4-substituted coumarins. unlp.edu.arresearchgate.net Other HPAs, including Keggin and Preyssler types, have also been shown to be efficient catalysts for coumarin synthesis, with reactions proceeding in ethanol or under solvent-free conditions. researchgate.netconicet.gov.ar
Choline Chloride: This biodegradable and low-cost quaternary ammonium (B1175870) salt, often a component of deep eutectic solvents, has been used as a catalyst. An eco-friendly method for synthesizing substituted methyl 2-oxo-2H-chromene-3-carboxylates in water using choline chloride as a catalyst has been reported to give high yields.
Biological Catalysts: Biopolymers and biological waste products represent a frontier in sustainable catalysis. Chitosan, a biodegradable polymer derived from chitin, has been used as a recyclable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids in an ethanol-water mixture at 75°C, with yields between 77-88%. nih.govjetir.orgrsc.orgmdpi.comfrontiersin.org In another innovative approach, acidic curd water serves as a biological catalyst and solvent for the synthesis of coumarin-3-carboxylic acids under ultrasound irradiation. unlp.edu.ar
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and a large number of active sites, making them promising heterogeneous catalysts. Iron-based MOFs, such as Fe(BTC) and VNU-20, have been successfully used as catalysts. frontiersin.orgrsc.org For instance, VNU-20 acts as an efficient heterogeneous catalyst for the cross-dehydrogenative coupling of coumarins with Csp3–H bonds, producing coumarin derivatives in high yields. rsc.org MOFs like Cu3(BTC)2 have also shown high catalytic activity in Knoevenagel condensation reactions, which are fundamental to coumarin synthesis. frontiersin.org
Table 2: Comparison of Sustainable Catalysts in Coumarin Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference(s) |
| Heteropolyacid | Wells-Dawson (H6P2W18O62) | Pechmann Condensation | Reusable, solvent-free conditions, high yields | unlp.edu.arresearchgate.net |
| Biological Catalyst | Chitosan | Knoevenagel-Cyclization | Biodegradable, recyclable, aqueous media | rsc.org |
| Biological Catalyst | Waste Curd Water | Knoevenagel Condensation | Utilizes waste, acts as solvent and catalyst | unlp.edu.ar |
| Metal-Organic Framework | VNU-20 (Iron-based) | Cross-dehydrogenative coupling | Heterogeneous, high activity, reusable | rsc.org |
| Metal-Organic Framework | Cu3(BTC)2 | Knoevenagel Condensation | High porosity, numerous active sites | frontiersin.org |
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.
A notable example is the room-temperature one-pot synthesis of coumarin-3-carboxylic acids from 2-hydroxybenzaldehydes and Meldrum's acid in water. acs.orgresearchgate.net This tandem Knoevenagel condensation and intramolecular cyclization is catalyzed by simple bases like K2CO3, offering high atom economy and an environmentally friendly profile. acs.orgresearchgate.net
Three-component reactions have also been developed for synthesizing more complex coumarin analogs. An iron(III) chloride-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid, and various alcohols provides a direct and atom-economic route to coumarin-3-carboxylic esters. Similarly, a lanthanum(III)-catalyzed three-component reaction brings together coumarin-3-carboxylates, indoles, and amines to afford indolylmalonamides.
Furthermore, a dual catalyst system of piperidine and molecular iodine has been employed for the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, primary/secondary amines, and diethyl malonate in ethanol. This metal-free approach features low catalyst loading and a simple workup.
Enzymatic Synthesis Approaches
Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal catalysts for green chemical processes. The use of enzymes in the synthesis of coumarin derivatives is a growing area of research.
Lipases, in particular, have been successfully employed. A two-step tandem synthesis has been developed using Lipozyme TL IM, a lipase (B570770) from Thermomyces lanuginosus, in a continuous-flow microreactor. mdpi.commdpi.comresearchgate.net In the first step, salicylaldehyde and dimethyl malonate react to form the intermediate this compound. mdpi.commdpi.comresearchgate.net This intermediate is then directly reacted with various amines in the second step, catalyzed by the lipase, to produce coumarin carboxamide derivatives. mdpi.commdpi.comresearchgate.net This biocatalytic process is efficient, with short reaction times (around 40 minutes for the second step) and operates under mild conditions, significantly reducing environmental impact. mdpi.commdpi.comresearchgate.net The synthesis of the intermediate itself can be co-catalyzed by the lipase and potassium carbonate, achieving a high yield in just 10 minutes at 40°C in a continuous-flow reactor. mdpi.commdpi.com
Strategies for Functionalization and Derivatization
The strategic functionalization and derivatization of this compound and its parent acid, coumarin-3-carboxylic acid, are pivotal in expanding the chemical space and accessing novel analogs with tailored properties. These transformations primarily target the C3 and C4 positions of the coumarin scaffold, leveraging the inherent reactivity of the carboxylic acid or ester group.
Decarboxylative Reaction Pathways
Decarboxylation of coumarin-3-carboxylic acids has emerged as a powerful strategy for the synthesis of C3- and C4-substituted coumarin derivatives. researchgate.net This approach utilizes the carboxylic acid group as a transient activating group that is subsequently removed, facilitating the introduction of a wide range of functionalities. researchgate.net
The decarboxylation of coumarin-3-carboxylic acids can be effectively promoted by various metal catalysts. For instance, a novel proto-decarboxylation of coumarin-3-carboxylic acid using silver as a catalyst has been demonstrated to generate coumarin. researchgate.net In this process, the silver catalyst also acts as a proton abstractor. researchgate.net Palladium catalysts have also been extensively employed in decarboxylative coupling reactions. researchgate.netacs.org For example, a ligand-free palladium-catalyzed method has been developed for the regioselective and step-economical functionalization of coumarin-3-carboxylic acids. acs.org
A notable application of catalyst-based decarboxylation is the synthesis of 3-aroyl coumarins through a mild, silver-catalyzed decarboxylative acylation using α-oxocarboxylic acids as the acyl source. researchgate.net This method provides moderate to excellent yields and good selectivity. researchgate.net Furthermore, copper catalysts have proven effective in decarboxylative cross-coupling reactions. thieme-connect.dethieme-connect.de A copper(I)-catalyzed reaction between coumarin-3-carboxylic acids and H-phosphonates leads to the formation of valuable C–P bonds through a decarboxylation-phosphonation sequence. researchgate.netthieme-connect.dethieme-connect.de This process is efficient, tolerates a broad range of functional groups, and provides good to excellent yields. researchgate.netthieme-connect.de
In a move towards greener and more sustainable synthetic protocols, catalyst-free decarboxylative reactions have been developed. These methods often rely on thermal or solvent-promoted decarboxylation, taking advantage of the inherent reactivity of the coumarin-3-carboxylic acid scaffold. rsc.orgnih.gov
One such example is the tandem Michael addition/decarboxylation of (thio)coumarin-3-carboxylic acids with indoles, which proceeds under catalyst-free conditions to afford indole-3-substituted 3,4-dihydro(thio)coumarins in good to excellent yields. rsc.org Another catalyst-free approach involves the reaction of 2-alkylazaarenes with (thio)coumarin-3-carboxylic acids, leading to the synthesis of biologically relevant azaarene-substituted 3,4-dihydro(thio)coumarins in a single step with high yields. acs.org This reaction proceeds through a tandem sp3 C-H functionalization followed by decarboxylation. acs.org
Furthermore, a highly efficient catalyst-free domino reaction involving conjugate addition, decarboxylation, and subsequent esterification or amidation of coumarin-3-carboxylic acid derivatives with pyrazolones has been reported. rsc.orgnih.gov This methodology offers several advantages, including excellent yields, a broad substrate scope, and mild reaction conditions, without the need for any catalysts, ligands, or additives. rsc.orgnih.gov
Decarboxylative cross-coupling has become a prominent method for the C3- and C4-functionalization of the coumarin core. researchgate.netias.ac.in This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. ias.ac.in
Palladium-Catalyzed Reactions: Palladium catalysts have been widely used for the decarboxylative coupling of coumarin-3-carboxylic acids with various partners. researchgate.netias.ac.in These reactions include couplings with aryl bromides and iodides, as well as Suzuki-Miyaura type couplings with arylboronic acids. ias.ac.in For instance, PdBr2 with the bidentate phosphine (B1218219) ligand DPEphos has been used to catalyze the arylation of coumarin-3-carboxylic acids. ias.ac.in A palladium-catalyzed decarboxylative coupling has also been utilized for the synthesis of biheterocycles, achieving good to excellent yields. researchgate.net
Silver-Catalyzed Reactions: Silver catalysts have been employed in oxidative decarboxylative reactions. For example, a silver-catalyzed oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids has been reported. thieme-connect.de
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and environmentally friendly alternative for decarboxylative cross-coupling. A ligand- and base-free copper-catalyzed decarboxylative direct cross-coupling of coumarin-3-carboxylic acids with terminal alkynes has been developed to synthesize functionalized 4-(aryl-/heteroaryl-ethynyl)chroman-2-ones. organic-chemistry.org This method is notable for its simplicity and broad substrate scope. organic-chemistry.org Copper-catalyzed decarboxylative couplings have also been used to form C-C and C-N bonds by reacting coumarin-3-carboxylic acids with 4-thiazolidinones or sulfoximines, respectively. thieme-connect.de
Rhodium(III)-Catalyzed Reactions: Rhodium(III) complexes have been used to catalyze the C(sp2)-H arylation of coumarin-3-carboxylic acids, leading to 4-arylchroman-2-ones. ias.ac.in Additionally, rhodium catalysis has enabled the C(sp2)-H activation/Michael addition of N-heterocycles to coumarin-3-carboxylic acids, affording N-heterocycle substituted 3,4-dihydrocoumarins. ias.ac.in
Catalyst-Free Decarboxylation
C3 and C4 Positional Functionalization
The C3 and C4 positions of the coumarin ring are primary sites for functionalization, often proceeding through decarboxylative pathways. ias.ac.in The presence of the carboxylic acid group at the C3-position activates the coumarin system, making it a good Michael acceptor and facilitating nucleophilic attack. ias.ac.in
Decarboxylative functionalization allows for the introduction of a variety of substituents at the C3 and C4 positions, including aryl, heteroaryl, alkyl, benzyl, alkenyl, and acyl groups. ias.ac.in For example, palladium-catalyzed decarboxylative Heck-type reactions have been employed for the C3-alkenylation of coumarin-3-carboxylic acids. csic.es
A notable example of C4 functionalization is the rhodium(III)-catalyzed C(sp2)-H activation of coumarin-3-carboxylic acids, which allows for the introduction of aryl groups at the C4 position. ias.ac.in Similarly, the reaction of coumarin-3-carboxylic acids with N-heterocyclic compounds in the presence of a rhodium catalyst leads to C4-functionalized 3,4-dihydrocoumarins. ias.ac.in
The following table summarizes selected examples of C3 and C4 functionalization of coumarin-3-carboxylic acid:
| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Product Type | Reference(s) |
| Decarboxylative Arylation | PdBr2/DPEphos | C3 | 3-Arylcoumarins | ias.ac.in |
| Decarboxylative Alkenylation | Palladium Complex | C3 | 3-Alkenylcoumarins | csic.es |
| Decarboxylative Cross-Coupling | CuO | C4 | 4-Alkynylchroman-2-ones | organic-chemistry.org |
| C(sp2)-H Arylation | Rhodium(III) Complex | C4 | 4-Arylchroman-2-ones | ias.ac.in |
| Michael Addition/Decarboxylation | Catalyst-Free | C3, C4 | 3,4-Disubstituted Dihydrocoumarins | rsc.org |
Formation of Ester and Amide Analogs
The carboxylic acid moiety of coumarin-3-carboxylic acid and its corresponding methyl ester can be readily converted into a variety of ester and amide analogs, which is a key strategy for diversifying the coumarin scaffold. nih.govacgpubs.org
Ester Analogs: Esterification of coumarin-3-carboxylic acid can be achieved through methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been used to synthesize a range of esters, although yields can be modest, ranging from 14% to 38%. nih.gov
Amide Analogs: Amide derivatives are commonly synthesized from coumarin-3-carboxylic acid via coupling reactions. nih.govnih.gov Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-diisopropylcarbodiimide (DIC) are effective for this transformation. nih.govresearchgate.net The reaction of coumarin-3-carboxylic acid with various amines, including aryl- and heteroarylsulfonylamides and acid hydrazides, has been shown to produce the corresponding amides and hydrazides in good to excellent yields. nih.gov For instance, amidation of ethyl coumarin-3-carboxylate with primary amines readily affords coumarin-3-carboxamides. acgpubs.org Furthermore, a catalyst-free, one-pot domino decarboxylative amidation has been developed using coumarin-3-carboxylic acid, a pyrazolone, and an amine in a green solvent, providing the desired pyrazolyl amide products in high yields. nih.gov
The table below provides examples of reagents used for the synthesis of ester and amide analogs of coumarin-3-carboxylic acid:
| Derivative Type | Reagent(s) | Reaction Type | Reference(s) |
| Ester | DCC/DMAP | Steglich Esterification | nih.gov |
| Amide | PyBOP | Amide Coupling | nih.gov |
| Amide | DIC | Amide Coupling | researchgate.net |
| Amide | Thionyl chloride, then amine | Acyl chloride formation, then amidation | semanticscholar.org |
| Amide | Catalyst-free, heat | Domino decarboxylative amidation | nih.gov |
Synthesis of Schiff Bases and Hydrazide Derivatives
The chemical reactivity of the ester group in this compound allows for its conversion into hydrazides, which are key intermediates for the synthesis of various derivatives, including Schiff bases.
The synthesis of coumarin-3-carbohydrazide is a foundational step. This is typically achieved by reacting ethyl or this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. derpharmachemica.comresearchgate.netacgpubs.org This carbohydrazide (B1668358) can then be further reacted to produce a variety of heterocyclic systems and Schiff bases. derpharmachemica.comijrrjournal.com For instance, the reaction of coumarin-3-carbohydrazide with aryl isothiocyanates yields thiosemicarbazide (B42300) derivatives. acgpubs.org
Schiff bases are synthesized by the condensation of coumarin derivatives containing a primary amine group with aldehydes or ketones. A common route involves the nitration of a coumarin, followed by reduction of the nitro group to an amine, which is then reacted with a substituted aromatic aldehyde to form the Schiff base. researchgate.net Another approach involves the direct condensation of coumarin-3-carbohydrazide with various aldehydes. For example, reaction with 7-hydroxy-4-formyl coumarin in the presence of thiosemicarbazide and ethanol under reflux yields the corresponding Schiff base. dovepress.com
The reaction of various coumarin-3-carboxylate derivatives with phenylhydrazine (B124118) has also been used to synthesize phenylhydrazide derivatives. derpharmachemica.comresearchgate.net Interestingly, the reaction of coumarin-3-carboxylate with hydrazine hydrate can sometimes lead to novel Schiff base products through a proposed mechanism involving the initial formation of the hydrazide followed by further reaction. derpharmachemica.com
Table 1: Synthesis of Schiff Bases and Hydrazide Derivatives of Coumarin-3-Carboxylate This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Ethyl/Methyl Coumarin-3-carboxylate | Hydrazine Hydrate | Coumarin-3-carbohydrazide | derpharmachemica.com, researchgate.net, acgpubs.org |
| Coumarin-3-carbohydrazide | Aryl Isothiocyanates | Thiosemicarbazide derivative | acgpubs.org |
Heterocyclic Ring Formation via Coumarin-3-Carboxylate Intermediates
The coumarin-3-carboxylate scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the carboxyl group, or derivatives thereof, activates the C3-C4 double bond for various transformations, leading to the formation of new rings. ias.ac.in
One common strategy involves the reaction of coumarin-3-carbohydrazide with different reagents. For example, reacting coumarin-3-carbohydrazide with cyanogen (B1215507) bromide leads to the formation of a 3-(5-amino-1,3,4-oxadiazol-2-yl)coumarin. acgpubs.org These oxadiazole derivatives can be further modified, for instance, by reaction with aldehydes to form Schiff bases. acgpubs.org
Another important class of heterocycles derived from coumarin-3-carboxylates are pyrazole (B372694) derivatives. The fusion of a pyrazole ring to the coumarin moiety can result in different isomers, such as chromeno[4,3-c]pyrazol-4(2H)-one and chromeno[3,4-c]pyrazol-4(2H)-one. mdpi.com The synthesis of chromeno[4,3-c]pyrazol-4(2H)-one can be achieved through the reaction of chromone-3-carboxylic acid with hydrazine hydrate. mdpi.com Additionally, 3-ethoxycarbonyl coumarin can undergo a 1,3-dipolar cycloaddition with diphenylnitrilimine to construct a pyrazole moiety fused to the coumarin ring. mdpi.com
A four-component Ugi reaction followed by an intramolecular Michael addition has been developed to synthesize chromeno[3,4-c]pyrrole-3,4-diones. This reaction utilizes coumarin-3-carboxylic acid, anilines, isonitriles, and pyridine-based aryl aldehydes. rsc.org Furthermore, rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes provides access to pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp
Table 2: Examples of Heterocyclic Ring Formation from Coumarin-3-Carboxylate Intermediates This table is interactive. You can sort and filter the data.
| Coumarin Intermediate | Reagent(s) | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| Coumarin-3-carbohydrazide | Cyanogen Bromide | 1,3,4-Oxadiazole | acgpubs.org |
| Chromone-3-carboxylic acid | Hydrazine Hydrate | Chromeno[4,3-c]pyrazol-4(2H)-one | mdpi.com |
| 3-Ethoxycarbonyl coumarin | Diphenylnitrilimine | Pyrazole | mdpi.com |
| Coumarin-3-carboxylic acid | Anilines, Isonitriles, Pyridine-based aryl aldehydes | Chromeno[3,4-c]pyrrole-3,4-dione | rsc.org |
| Coumarin-3-carboxylic acid | Alkynes (Rh(III) catalyst) | Pyrano[3,4-c]chromene-4,5-dione | nii.ac.jp |
Metal Complexation Strategies
Coumarin-3-carboxylic acid and its derivatives can act as ligands, coordinating with various metal ions to form complexes with potentially enhanced biological activities. rsdjournal.org The coordination typically occurs through the carboxylic acid group and the carbonyl oxygen at position 2 of the coumarin ring. rsdjournal.orgresearchgate.net
A general method for the synthesis of these complexes involves reacting a methanolic solution of a metal salt, such as copper(II) acetate, nickel(II) acetate, or zinc(II) acetate, with a methanolic solution of coumarin-3-carboxylic acid. rsdjournal.orgrsdjournal.org The mixture is typically stirred at an elevated temperature, and the resulting complex precipitates upon cooling. rsdjournal.org
Spectroscopic studies, including IR and Raman spectroscopy, confirm the coordination of the metal ion to the coumarin ligand. rsdjournal.orgresearchgate.net The formation of the metal-oxygen bond is evidenced by the appearance of a new band in the IR spectrum and a shift in the C=O stretching frequency. rsdjournal.org Elemental analysis and conductivity measurements are also used to characterize the stoichiometry and nature of the complexes. researchgate.net For instance, complexes of Ni(II), Cu(II), and Zn(II) with coumarin-3-carboxylic acid have been synthesized and characterized, with elemental analysis suggesting a mononuclear structure. researchgate.net
The antioxidant activity of these metal complexes has been investigated. In some cases, the metal complexes exhibit enhanced antioxidant properties compared to the free coumarin-3-carboxylic acid ligand. researchgate.netmdpi.com For example, the DPPH scavenging effect of Cu(II), Zn(II), and Ni(II) complexes of coumarin-3-carboxylic acid was found to be greater than that of the ligand itself, with the copper complex showing the highest activity among the three. mdpi.com
Table 3: Metal Complexes of Coumarin-3-Carboxylic Acid This table is interactive. You can sort and filter the data.
| Metal Ion | Starting Coumarin Ligand | Synthetic Method | Characterization Techniques | Reference(s) |
|---|---|---|---|---|
| Cu(II), Ni(II), Zn(II) | Coumarin-3-carboxylic acid | Reaction with metal acetates in methanol | UV, FTIR, Raman, SEM, XRD, Elemental Analysis, Conductivity | rsdjournal.org, rsdjournal.org, researchgate.net |
| Ag(I) | Coumarin-3-carboxylic acid | Not detailed in provided context | Not detailed in provided context | rsdjournal.org |
| Co(II), Mn(II) | Coumarin-3-carboxylic acid | Not detailed in provided context | DFT studies | rsdjournal.org |
Other Derivatization Reactions
The coumarin-3-carboxylate scaffold is amenable to a variety of other derivatization reactions, expanding its chemical diversity.
Alkenylation: The C4-position of coumarin-3-carboxylic acids can be directly alkenylated. A ruthenium-catalyzed C-H alkenylation with various acrylates has been reported. ias.ac.innii.ac.jp Similarly, rhodium catalysis has been employed for the regioselective C-H alkenylation of masked coumarin-3-carboxylic acid derivatives with acrylates. rsc.org Palladium-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids has also been achieved, providing 3-vinylcoumarins in good yields. mdpi.com
Azaarylation: A visible-light-driven, photocatalytic reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids has been developed. acs.orgnih.govresearchgate.net This method utilizes an iridium-based photocatalyst (fac-Ir(ppy)₃) to react coumarin-3-carboxylic acids with (cyano)azaarenes, yielding 4-substituted-chroman-2-ones. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups on both the coumarin and azaarene moieties. acs.org
Bromination: The bromination of coumarin derivatives can be achieved using various brominating agents. For instance, 3-acetylcoumarins, which can be derived from coumarin-3-carboxylic acids, react with agents like bromine, N-bromosuccinimide (NBS), or copper(II) bromide to yield 3-bromoacetylcoumarins. nih.gov The bromination of certain coumarin-3-carboxylate derivatives in acetic acid has also been reported. acgpubs.org
Reduction: The reduction of the C3-C4 double bond in coumarin-3-carboxylates is a common transformation. Sodium borohydride (B1222165) reduction of coumarins in alcoholic solvents can yield the corresponding dihydrocoumarin (B191007) derivatives. acgpubs.org The selective reduction of the endocyclic double bond of ethyl coumarin-3-carboxylate can be achieved using Hantzsch 1,4-dihydropyridine, affording 3,4-dihydrocoumarin-3-carboxylate. acgpubs.org
Ring Cleavage: The lactone ring of coumarin-3-carboxylates can be opened under certain conditions. For example, reaction of ethyl coumarin-3-carboxylate with primary amines in a 1:4 molar ratio can lead to ring cleavage, producing salicylaldehyde and ammonium salts. acgpubs.org Similarly, coumarin-3-carboxamides can be cleaved by hydrazine hydrate. acgpubs.org A Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has also been reported, demonstrating a novel reaction mode for these compounds. rsc.org
Table 4: Summary of Other Derivatization Reactions This table is interactive. You can sort and filter the data.
| Reaction Type | Key Reagents/Catalysts | Position of Functionalization/Reaction | Product Type | Reference(s) |
|---|---|---|---|---|
| Alkenylation | Ru or Rh catalyst, Acrylates | C4-position | C4-alkenylated coumarins | ias.ac.in, nii.ac.jp, rsc.org |
| Alkenylation | PdCl₂, Ag₂CO₃ | C3-position (decarboxylative) | 3-Vinylcoumarins | mdpi.com |
| Azaarylation | fac-Ir(ppy)₃, Visible light, (Cyano)azaarenes | C4-position (reductive, decarboxylative) | 4-Substituted-chroman-2-ones | acs.org, nih.gov, researchgate.net |
| Bromination | Bromine, NBS, CuBr₂ (on 3-acetylcoumarin) | 3-acetyl group | 3-Bromoacetylcoumarins | nih.gov |
| Reduction | Sodium Borohydride or Hantzsch 1,4-dihydropyridine | C3-C4 double bond | Dihydrocoumarins | acgpubs.org |
| Ring Cleavage | Primary amines or Hydrazine hydrate | Lactone ring | Salicylaldehyde derivatives, etc. | acgpubs.org |
Spectroscopic and Structural Elucidation of Methyl Coumarin 3 Carboxylate and Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of coumarin (B35378) derivatives by analyzing the vibrations of their chemical bonds.
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in methyl coumarin-3-carboxylate. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds within the molecule. semanticscholar.org The most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the two carbonyl groups: the lactone carbonyl (C=O) of the pyrone ring and the ester carbonyl (C=O) of the carboxylate group. researchgate.net
The lactone carbonyl stretching vibration typically appears at a higher wavenumber compared to the ester carbonyl due to the ring strain and electronic effects of the fused benzene (B151609) ring. The spectrum also shows characteristic peaks for the aromatic C=C stretching vibrations and the C-O stretching vibrations of both the lactone and the ester functionalities. academicjournals.org The presence of various functional groups can be confirmed by analyzing their characteristic peaks in the IR spectra. academicjournals.org
Table 1: Characteristic FTIR Peaks for Coumarin-3-Carboxylate Derivatives This table is interactive. Click on headers to sort.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Source(s) |
|---|---|---|---|
| O-H Stretch | 3550-3218 | Broad bands, indicative of hydroxyl groups in derivatives. | academicjournals.org |
| Aromatic C-H Stretch | 3056-3047 | Stretching vibrations of C-H bonds in the benzene ring. | academicjournals.org |
| Lactone C=O Stretch | ~1748 | Carbonyl stretching of the α-pyrone ring. | academicjournals.org |
| Ester C=O Stretch | ~1697 | Carbonyl stretching of the methyl carboxylate group. | academicjournals.org |
| Aromatic C=C Stretch | 1612-1584 | Stretching vibrations within the aromatic ring system. | academicjournals.org |
| C-O Stretch | 1265-1032 | Stretching vibrations of the C-O bonds in the ester and lactone. | academicjournals.org |
Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those of the C=C bonds in the aromatic ring. For the related coumarin-3-carboxylic acid, a weak peak around 3080 cm⁻¹ is assigned to the ν(O-H) stretching, while bands in the 3060–2920 cm⁻¹ region are assigned to ν(C-H) modes. rsdjournal.orgnih.gov
The Raman spectra of coumarin-3-carboxylic acid and its metal complexes confirm the bands assigned to the ν(C=O) (stretching) and ν(C=C) aromatic (stretching) vibrations. rsdjournal.org In studies of lanthanide complexes with coumarin-3-carboxylic acid, the vibrational spectra show new bands corresponding to metal-oxygen stretching vibrations, indicating coordination through the carbonylic and carboxylic oxygen atoms. nih.gov This highlights the utility of Raman spectroscopy in studying ligand-metal interactions. nih.govresearchgate.net
Table 2: Selected Raman Shifts for Coumarin-3-Carboxylic Acid (HCCA) and its Metal Complexes This table is interactive. Click on headers to sort.
| Compound | ν(OH) (cm⁻¹) | ν(C=O) & ν(C=C) region (cm⁻¹) | ν(M-O) (cm⁻¹) | Source(s) |
|---|---|---|---|---|
| HCCA | 3176 (IR), 3080 (Raman) | Present | N/A | rsdjournal.orgnih.gov |
| Sm(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |
| Gd(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |
| Dy(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |
| Ni(II)-HCCA | 3080 | Present | 594 | rsdjournal.org |
| Cu(II)-HCCA | 3080 | Present | 592 | rsdjournal.org |
| Zn(II)-HCCA | 3080 | Present | 594 | rsdjournal.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy techniques like UV-Visible and fluorescence spectroscopy are vital for characterizing the photophysical properties of this compound, which are the basis for many of its applications, particularly in the development of fluorescent probes.
UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound and its derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The absorption spectra are influenced by the molecular structure and the solvent used. mdpi.com For a series of this compound derivatives with different substituents at the C-6 position, the absorption maximum (λ_max) was observed around 356 nm in acetonitrile. mdpi.com This represented a redshift compared to the unsubstituted phenyl derivative, indicating the influence of the substituent on the electronic structure. mdpi.comresearchgate.net The solvent can also slightly affect the position of the longest absorption wavelength band. mdpi.com
Table 3: UV-Vis Absorption Data for Selected Coumarin-3-Carboxylate Derivatives in Acetonitrile This table is interactive. Click on headers to sort.
| Compound Series | Substituent | Absorption Max (λ_max, nm) | Source(s) |
|---|---|---|---|
| Methyl coumarin-3-carboxylates | Phenyl | 343 | mdpi.com |
| Methyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | mdpi.commdpi.com |
| Ethyl coumarin-3-carboxylates | Phenyl | 343 | mdpi.com |
| Ethyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | mdpi.com |
Many coumarin derivatives are highly fluorescent, a property that is exploited in the development of fluorescent probes and labels. uevora.pt The fluorescence properties, including emission wavelength (λ_em), Stokes shift (the difference between absorption and emission maxima), and quantum yield, are sensitive to the molecular structure and environment. acgpubs.org
For this compound derivatives, substituents significantly impact fluorescence. For instance, a para-methoxyphenyl group at the C-6 position leads to a substantial redshift in emission, with a Stokes shift greater than 100 nm. mdpi.com The emission for this derivative was observed at 543 nm in acetonitrile. mdpi.commdpi.com The parent compound, coumarin-3-carboxylic acid, has been utilized as a detector for hydroxyl radicals, where its hydroxylation leads to the formation of the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid. researchgate.net This principle underpins its use in developing probes for reactive oxygen species. researchgate.net The development of a single fluorescent probe based on 7-diethylaminocoumarin-3-carboxylic acid (a derivative) for sensing pH and Cu²⁺ ions further illustrates the tunability and application of these compounds in biological imaging. nih.gov
Table 4: Photophysical Properties of Selected Coumarin-3-Carboxylate Derivatives in Acetonitrile This table is interactive. Click on headers to sort.
| Compound Series | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Source(s) |
|---|---|---|---|---|---|
| Methyl coumarin-3-carboxylates | Phenyl | 343 | 454 | 111 | mdpi.com |
| Methyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | 543 | 187 | mdpi.commdpi.com |
| Ethyl coumarin-3-carboxylates | Phenyl | 343 | 454 | 111 | mdpi.com |
| Ethyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | 546 | 190 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
In the ¹H NMR spectrum of coumarin-3-carboxylate esters, the proton at the C-4 position is highly characteristic, appearing as a downfield singlet due to its vinylic nature and the deshielding effects of the adjacent carbonyl groups. For a hexadecyl ester of coumarin-3-carboxylate, this proton (H-4) appears as a multiplet at δ 8.51 ppm. rsc.org The protons of the fused benzene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern. rsc.orgmdpi.com The methyl protons of the ester group (-OCH₃) give a characteristic singlet, usually appearing further upfield.
The ¹³C NMR spectrum provides complementary information. The carbons of the two carbonyl groups (lactone and ester) are readily identified by their characteristic downfield chemical shifts. In a related derivative, these signals appeared at δ 149.5 and 160.0 ppm. derpharmachemica.com The carbons of the aromatic and pyrone rings appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. oup.comnih.gov
Table 5: Representative ¹H and ¹³C NMR Data for Coumarin-3-Carboxylate Derivatives This table is interactive. Click on headers to sort.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Description | Source(s) |
|---|---|---|---|---|---|
| ¹H | C4-H | ~8.5 - 9.3 | s | Singlet for the vinylic proton at position 4. | rsc.orgderpharmachemica.com |
| ¹H | Ar-H | ~7.2 - 8.0 | m | Multiplets for the protons on the fused benzene ring. | rsc.org |
| ¹H | OCH₃ | ~4.0 | s | Singlet for the methyl ester protons. | derpharmachemica.com |
| ¹³C | C=O (Lactone) | ~156 - 164 | s | Carbonyl carbon of the pyrone ring. | oup.comnih.gov |
| ¹³C | C=O (Ester) | ~160 - 166 | s | Carbonyl carbon of the carboxylate group. | oup.comnih.gov |
| ¹³C | C4 | ~140 - 148 | s | Vinylic carbon at position 4. | oup.comnih.gov |
| ¹³C | Ar-C | ~112 - 156 | s | Carbons of the fused benzene ring. | derpharmachemica.comoup.comnih.gov |
| ¹³C | OCH₃ | ~52 - 62 | s | Methyl carbon of the ester group. | derpharmachemica.comoup.com |
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the ¹H-NMR spectra exhibit characteristic signals that are diagnostic of the coumarin framework and its substituents.
In a typical ¹H-NMR spectrum of an 8-methoxy substituted this compound, the methyl ester protons appear as a sharp singlet, as do the protons of the methoxy (B1213986) group. The aromatic protons of the coumarin ring system typically appear as a multiplet, while the C-4 proton presents as a distinct singlet at a downfield chemical shift. sapub.org For instance, in one study, the methyl ester protons (s, 3H) and the methoxy protons (s, 3H) of methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate were observed at 3.95 ppm and 3.97 ppm, respectively, with the aromatic protons appearing as a multiplet at 7.20 ppm and the C-4 proton as a singlet at 8.50 ppm. sapub.org
The specific chemical shifts can be influenced by the solvent used and the presence of other substituents on the coumarin ring. For example, titration ¹H NMR spectra have been used to observe the increased shielding of aromatic protons upon deprotonation of a phenolic group in a derivative. nih.gov
¹H-NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate sapub.org | CDCl₃ | 8.50 (s, 1H, H-4), 7.20 (m, 3H, H-5, H-6, H-7), 3.97 (s, 3H, -OCH₃), 3.95 (s, 3H, -COOCH₃) |
| Ethyl-7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate academicjournals.org | Acetone-d₆ | 8.83 (s, 1H), 8.53 (s, 1H), 7.23 (m, 3H), 4.31 (q, J=7.5 Hz, J=7.0 Hz, 2H), 1.33 (t, J=7.5 Hz, J=7.0 Hz, 3H) |
| Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | CDCl₃ | 8.52 (s, 1H, C-4 H), 7.18-7.30 (m, 3H, ArH), 4.40-4.45 (q, 2H, OCH₂), 3.98 (s, 3H, OCH₃), 1.40-1.44 (t, 3H, CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Complementing the information from ¹H-NMR, ¹³C-NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.
For methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate, the carbonyl carbons of the ester and lactone groups are typically found at the downfield end of the spectrum. sapub.org The carbon atoms of the methyl ester and methoxy groups appear at the upfield end. sapub.org The chemical shifts of the aromatic and vinylic carbons provide further confirmation of the coumarin core structure. sapub.org The specific positions of these signals are crucial for distinguishing between isomers and for confirming the success of synthetic modifications. researchgate.net
¹³C-NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate sapub.org | CDCl₃ | 163.58, 156.04, 149.31, 146.86, 144.67, 124.67, 120.52, 118.23, 117.83, 115.77, 56.15, 52.76 |
| Ethyl-7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate academicjournals.org | Acetone-d₆ | 163.0, 156.0, 154.0, 148.9, 147.5, 122.3, 119.0, 118.6, 117.2, 114.6, 61.1, 13.6 |
| Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | CDCl₃ | 163.1, 156.2, 148.9, 147.1, 144.9, 124.7, 120.6, 118.5, 118.4, 115.8, 62.0, 56.3, 14.2 |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized derivatives. For example, the HRMS data for methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate showed a peak at m/z 235.0359, corresponding to the [M+1] ion, which is consistent with the molecular formula C₁₂H₁₀O₅. sapub.org Similarly, for other derivatives, HRMS has been used to confirm their structures by providing exact mass measurements. acs.orgnih.gov
X-ray Crystallography and Solid-State Analysis
While NMR and mass spectrometry provide information about the connectivity and composition of molecules, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique that has been employed to elucidate the precise molecular geometry and packing of this compound derivatives and their co-crystals. nih.gov These studies reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. For instance, the analysis of cocrystals of coumarin-3-carboxylic acid with various co-formers has provided insights into the molecular arrangements and non-covalent interactions that dictate the crystal packing. nih.gov The formation of novel Schiff base products from coumarin-3-carboxylate has also been confirmed by single-crystal X-ray analysis. derpharmachemica.com
Crystallographic Data for a Coumarin-3-Carboxylic Acid Ester Derivative (CMR-2) mdpi.com
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 11.0514 (3) |
| b (Å) | 12.3778 (4) |
| c (Å) | 13.4983 (4) |
| V (ų) | 1846.46 (10) |
| Z | 4 |
| Density (calcd) (g/cm³) | 1.181 |
Analysis of Intermolecular Interactions (e.g., C-H…O Hydrogen Bonds, π-π Stacking)
The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions. Weak C-H…O hydrogen bonds are often critical in determining the solid-state architecture of these esters. mdpi.comdntb.gov.ua In some derivatives, these interactions form chains or more complex networks that stabilize the crystal lattice. iucr.org
While C-H…O interactions are prominent, π-π stacking interactions between the aromatic coumarin rings can also play a role, although in some studied derivatives, their influence appears to be negligible. mdpi.comdntb.gov.ua The analysis of Hirshfeld surfaces can further quantify the contributions of different types of intermolecular contacts, confirming the importance of H⋯O/O⋯H contacts. iucr.org The interplay of these weak interactions is crucial for understanding the supramolecular assembly and the resulting physicochemical properties of the solid material. iucr.org
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) is a pivotal analytical technique for examining the surface topography and morphology of solid-state compounds. For this compound and its derivatives, SEM provides critical data on crystallinity, particle shape, and aggregation, which are essential for understanding their physical properties and potential applications.
In the context of metal complexes, SEM analysis has been used to compare the crystallinity of coumarin-3-carboxylic acid with its Ni(II), Cu(II), and Zn(II) complexes. rsdjournal.orgrsdjournal.org The studies showed that the degree of crystallinity of the complexes is altered compared to the parent acid, and this change is dependent on the specific metal ion coordinated to the coumarin structure. rsdjournal.orgrsdjournal.org This highlights the role of metal coordination in influencing the solid-state arrangement of coumarin derivatives.
Furthermore, SEM has been employed to observe the effects of coumarin derivatives on biological structures. In a study of the antibacterial properties of a coumarin-3-carboxylic acid derivative (compound A9) against Acidovorax citrulli, SEM observations revealed that treatment led to a curved and sunken cell morphology, indicating damage to the bacterial cell membrane. acs.orgnih.gov Similarly, when coumarin-3-carboxylic acid itself was used against the same bacterium, SEM showed that the treated bacterial surfaces became seriously wrinkled. nih.gov
The morphology of coumarin derivatives can also be influenced by their synthesis method. For example, a nano-structured organocatalyst used in the synthesis of coumarin-3-carboxylic acid derivatives was itself characterized by SEM, revealing its size, shape, and morphology, which are crucial for its catalytic activity. rsc.org
The following table summarizes the morphological findings from SEM analyses for several coumarin-3-carboxylate derivatives.
| Compound Name/Derivative | Preparation/Context | Observed Morphology | Reference |
| 7-Alkoxy-coumarin-3-carboxylate derivatives (e.g., 2a, 2e) | Spin-coated thin film | Aggregated cluster-like morphology | researchgate.net |
| 7-Alkoxy-coumarin-3-carboxylic acid derivatives (e.g., 3a, 3e) | Spin-coated thin film | Fibrous/needle-like morphology | researchgate.net |
| Ni(II), Cu(II), and Zn(II) complexes of coumarin-3-carboxylic acid | Synthesized complexes | Altered degree of crystallinity compared to the precursor acid, dependent on the metal ion | rsdjournal.orgrsdjournal.org |
| Coumarin-3-carboxylic acid derivative (A9) | Effect on Acidovorax citrulli | Caused curved and sunken cell morphology | acs.orgnih.gov |
| Coumarin-3-carboxylic acid | Effect on Acidovorax citrulli | Seriously wrinkled bacterial surface | nih.gov |
Computational Chemistry and Mechanistic Studies of Methyl Coumarin 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for understanding the electronic structure, reactivity, and reaction mechanisms of coumarin (B35378) derivatives, including methyl coumarin-3-carboxylate. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For coumarin derivatives, DFT calculations, often using the B3LYP functional with a 6-31G++(d,p) basis set, have been employed to determine molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. iucr.orgtandfonline.com These calculations help in understanding the reactivity and electronic properties of these compounds. iucr.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. iucr.org For instance, in a study of ethyl 7-(methanesulfonyloxy)-2-oxo-2H-chromene-3-carboxylate, the HOMO-LUMO gap suggested good reactivity and electron-donating potential. iucr.org
Molecular electrostatic potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. iucr.org In coumarin derivatives, the MEP maps often correlate with the formation of hydrogen bonds. iucr.org Global reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. bohrium.com
Theoretical calculations have shown good agreement with experimental data for various coumarin derivatives, validating the use of DFT in predicting their properties. tandfonline.com
Table 1: Key Parameters from DFT Calculations of Coumarin Derivatives
| Parameter | Significance | Reference |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | iucr.org |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. | iucr.org |
| Global Reactivity Descriptors (μ, η, ω) | Quantify the overall reactivity of the molecule. | bohrium.com |
Theoretical Studies on Reaction Mechanisms
Theoretical studies, often employing DFT, have been instrumental in elucidating the reaction mechanisms involving coumarin-3-carboxylates. These studies provide a deeper understanding of the factors that control product distribution and reaction efficiency. researchgate.net
For example, in the condensation reaction of ethyl cyanoacetate (B8463686) and salicylaldehyde (B1680747), which can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin, DFT calculations were used to investigate the critical factors influencing the outcome. researchgate.net The study revealed that the reaction proceeds through a cascade process involving a Knoevenagel condensation followed by a selective intramolecular cyclization. The product distribution was found to be correlated with the acid-base properties of the catalyst and its ability to form hydrogen-bonded complexes. researchgate.net
Mechanistic studies have also been performed on the functionalization and cyclization reactions of coumarin-3-carboxylic acids. ias.ac.in These theoretical investigations help in understanding the role of catalysts and intermediates in these transformations. For instance, the mechanism of metal-catalyzed C-H activation and subsequent functionalization at the C4 position of the coumarin ring has been explored using computational methods. ias.ac.in
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful computational techniques used to study the interactions of molecules with biological targets and to predict their structure-activity relationships.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is widely used to understand the interactions between coumarin derivatives and their biological targets, providing insights into the structural basis of their activity. tandfonline.comresearchgate.net
In several studies, coumarin-3-carboxylate derivatives have been docked into the active sites of various enzymes to rationalize their inhibitory activity. researchgate.nethilarispublisher.com For example, docking studies of coumarin-3-acyl derivatives with monoamine oxidase B (MAO-B) have helped to understand the enzyme-inhibitor interactions and the observed selectivity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. tandfonline.comhilarispublisher.com
The results of molecular docking can guide the design of new, more potent inhibitors. For instance, the docking analysis of coumarin-thiophene hybrids with bacterial enzymes like InhA and DNA gyrase B highlighted the importance of specific substitutions on the coumarin and thiophene (B33073) rings for enhanced activity. tandfonline.com
Table 2: Examples of Molecular Docking Studies with Coumarin Derivatives
| Ligand | Target Protein | Key Findings | Reference |
| Coumarin-3-acyl derivatives | Monoamine oxidase B (MAO-B) | Identified key interactions for enzyme inhibition and selectivity. | researchgate.net |
| Coumarin-thiophene hybrids | InhA and DNA gyrase B | Highlighted the importance of the nitro group and ethyl ester for stabilizing the ligand. | tandfonline.com |
| Coumarin derivatives | Caspase-7 | Revealed favorable hydrogen bonding and pi-stacking interactions for potential drug candidates. | hilarispublisher.com |
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Computational approaches are frequently used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. These methods help in identifying the key structural features required for a desired pharmacological effect. nih.gov
For coumarin derivatives, SAR studies have been conducted to understand the influence of different substituents on their biological activities. nih.govmdpi.com For instance, in a series of coumarin-3-carboxamides, it was found that the carboxylic acid group at the C3 position was crucial for antibacterial activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models, such as 3D-QSAR, provide a quantitative correlation between the structural properties of molecules and their activities. jst.go.jp These models can be used to predict the activity of new, unsynthesized compounds. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 8-substituted coumarin derivatives to understand their antifungal activity. jst.go.jp
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Computational studies have revealed that the conformation of the ester group at the C-3 position of the coumarin ring can have a profound effect on the molecule's photophysical properties. acs.orgnih.gov For instance, in certain benzo[g]coumarins, the rotation of the ester substituent on the pyrone ring leads to the emergence of two distinct conformers, which are responsible for observed dual fluorescence. acs.orgnih.gov These computational findings have been supported by experimental studies in solid solvating media that restrict conformational freedom. acs.orgnih.gov The orientation of the ester group can thus play a critical role in the photophysical behavior of these compounds, which is important for applications in molecular photonics and materials science. acs.orgnih.gov
Investigation of Biological Activities and Underlying Mechanisms for Methyl Coumarin 3 Carboxylate Analogs
Antimicrobial Activity Research
Coumarin-3-carboxylate derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable leads in the development of new therapeutic agents. derpharmachemica.comacs.org
Research has shown that coumarin-3-carboxylic acid (3-CCA) and its derivatives exhibit significant antibacterial properties against a range of plant pathogenic bacteria. researchgate.netnih.gov In one study, 3-CCA displayed potent in-vitro activity against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, and Xanthomonas oryzae pv. oryzae. nih.gov At a concentration of 100 μg/mL, 3-CCA showed a 90.45% inhibition rate against A. citrulli. frontiersin.org Furthermore, derivatives of coumarin-3-carboxylic acid containing a thioether quinoline (B57606) moiety have shown efficacy against Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac). acs.org
Conversely, some studies have reported weaker antibacterial action. For instance, ethyl coumarin-3-carboxylate showed only weak activity against Escherichia coli at concentrations higher than 250 ppm and no inhibition against Staphylococcus aureus. jonuns.com The presence of a carboxylic acid at the C3 position appears to be crucial for antibacterial activity, as its absence or conversion to a carboxamide can lead to a loss of efficacy. mdpi.com
Table 1: Antibacterial Activity of Methyl Coumarin-3-Carboxylate Analogs
| Compound/Analog | Bacterial Strain(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, X. oryzae pv. oryzae | Strong in vitro activity; 90.45% inhibition of A. citrulli at 100 μg/mL. | nih.govfrontiersin.org |
| 3-CCA derivatives with thioether quinoline moiety | Xanthomonas oryzae pv oryzae (Xoo), Acidovorax citrulli (Aac) | Significant antibacterial activity. | acs.org |
| Ethyl coumarin-3-carboxylate | Escherichia coli | Weak activity at >250 ppm. | jonuns.com |
| Ethyl coumarin-3-carboxylate | Staphylococcus aureus | No inhibition. | jonuns.com |
Coumarin (B35378) derivatives are also recognized for their antifungal capabilities. nih.govhu.edu.jo The antifungal activity of these compounds is highly dependent on their structure. cabidigitallibrary.org For example, the presence of substituents like 3-acetyl and 3-ethyl carboxylate on the double bond of the coumarin structure significantly boosts the inhibitory effect against the postharvest pathogen Lasiodiplodia spp. hu.edu.jo
One study highlighted that ethyl 8-chloro-coumarin-3-carboxylate demonstrated strong inhibition against the phytopathogenic fungus Valsa mali, with an EC50 of 0.078 mmol/L. nih.gov Coumarin-3-carboxamide derivatives have also been evaluated for their antifungal activity. mdpi.com
Table 2: Antifungal Activity of this compound Analogs
| Compound/Analog | Fungal Strain(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Ethyl 8-chloro-coumarin-3-carboxylate | Valsa mali | Strong inhibition with an EC50 of 0.078 mmol/L. | nih.gov |
The antimicrobial action of coumarin-3-carboxylate analogs involves multiple mechanisms. Studies on coumarin-3-carboxylic acid (3-CCA) have revealed that it can disrupt the integrity of the bacterial cell membrane. researchgate.netfrontiersin.org This disruption was observed through scanning and transmission electron microscopy, which showed cellular damage in treated bacteria. researchgate.net
Furthermore, 3-CCA has been found to inhibit the growth of polar flagella, which are essential for bacterial motility. researchgate.netfrontiersin.org This leads to a reduction in bacterial movement and the ability to form biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. researchgate.netfrontiersin.org Treatment with 3-CCA resulted in a significant decrease in biofilm formation by A. citrulli. frontiersin.org
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of coumarin derivatives. researchgate.net It has been established that the substituent at the C3 position of the coumarin ring plays a significant role. The presence of a carboxylic acid group at this position is often essential for antibacterial activity. mdpi.com
Modifications at other positions of the coumarin ring also influence activity. For instance, the introduction of a chloro group at the C-8 position can enhance antifungal activity. nih.gov The addition of a thiophene (B33073) ring to the coumarin scaffold has been shown to significantly enhance antibacterial activity, particularly against Mycobacterium tuberculosis. tandfonline.com Furthermore, the presence of electron-withdrawing groups, such as a trifluoromethyl group, at the C-4 position can enhance the inhibitory activity of certain coumarin derivatives. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Flagellar Growth, Biofilm Formation Inhibition)
Antioxidant Properties and Radical Scavenging Mechanisms
This compound and its analogs have demonstrated notable antioxidant properties. ontosight.airsdjournal.org These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. One study found that 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester exhibited excellent activity in reducing both DPPH and hydroxyl radicals. academicjournals.org
The antioxidant capacity of these compounds can be influenced by the presence and position of hydroxyl groups. academicjournals.org For instance, 7,8-dihydroxy coumarin derivatives were found to be more active than those with single hydroxyl groups at the 6, 7, or 8 positions. academicjournals.org The complexation of coumarin-3-carboxylic acid with metal ions like Cu(II), Zn(II), and Ni(II) has been shown to enhance its antioxidant activity compared to the free ligand. rsdjournal.org
Table 3: Antioxidant Activity of this compound Analogs
| Compound/Analog | Assay/Radical | Observed Effect | Reference(s) |
|---|---|---|---|
| 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester | DPPH· and ·OH radicals | Excellent radical scavenging activity. | academicjournals.org |
| Coumarin-3-carboxylic acid metal complexes (Cu(II), Zn(II), Ni(II)) | DPPH radical | Enhanced scavenging effect compared to the free ligand. | rsdjournal.org |
| Coumarin-tyrosine hybrid | DPPH radical | IC50 = 31.45 μg/mL. | nih.gov |
Anti-Inflammatory Effects
Coumarin derivatives, including those related to this compound, have been investigated for their anti-inflammatory properties. mdpi.comontosight.ai Inflammation is a complex biological response, and certain coumarins can modulate this process. sapub.org Modifications on 3-carboxylate coumarins have been reported to result in moderate inhibitors of TNF-α, a key cytokine involved in inflammation. ijpsr.com One study showed that a specific coumarin derivative provided a 57.4% protection in a carrageenan-induced rat paw edema model, which was more effective than the standard drug indomethacin (B1671933) at an equivalent concentration. researchgate.net
Enzyme Inhibition Studies
The capacity of this compound analogs to modulate the activity of various enzymes is a significant area of research. These interactions are highly dependent on the specific substitutions on the coumarin ring.
Modulation of Oxidoreductases (e.g., Monoamine Oxidases)
A series of coumarin-3-acyl derivatives has been synthesized and evaluated for their ability to selectively inhibit monoamine oxidases (MAO). nih.gov The coumarin-3-carboxylic acids within this series were found to be reversible and selective inhibitors of the MAO-B isoform. nih.govresearchgate.net Specifically, some derivatives displayed noteworthy pIC50 values and high selectivity for MAO-B. nih.govresearchgate.net The corresponding coumarin-3-acyl chlorides exhibited high pIC50 values against both MAO-A and MAO-B isoforms. nih.gov Computational docking experiments with the MAO-B isoform have been used to understand the enzyme-inhibitor interactions. nih.gov The coumarin scaffold is considered ideal for the development of MAO inhibitors. scienceopen.com Research has indicated that substitutions at the C-3 position of the coumarin scaffold can inhibit MAO activity. scienceopen.commdpi.com
Table 2: Inhibition of Monoamine Oxidases by Coumarin-3-Acyl Derivatives
| Compound Class | Target Isoform | Activity | Reference |
|---|---|---|---|
| Coumarin-3-carboxylic acids | MAO-B | Reversible and selective inhibitors. | nih.govresearchgate.net |
| Coumarin-3-acyl chlorides | MAO-A and MAO-B | High pIC50 values against both isoforms. | nih.gov |
Inhibition of Glycolytic Enzymes (e.g., gGAPDH)
A library of 38 coumarin derivatives was prepared and screened for their inhibitory activity against the glycolytic enzyme glyceraldehyde-3-phosphate-dehydrogenase (gGAPDH) from Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.net The synthesis involved Knoevenagel condensation of various 2-hydroxybenzaldehydes with either Meldrum's acid or diethyl malonate. researchgate.net Among the synthesized coumarins, the most effective compounds inhibited 50% of the enzyme's activity at concentrations ranging from 80 to 130 µM. researchgate.net
Table 3: Inhibition of gGAPDH by Coumarin Analogs
| Compound Library | Target Enzyme | IC50 Range | Reference |
|---|---|---|---|
| 38 Coumarin Derivatives | Trypanosoma cruzi gGAPDH | 80 - 130 µM | researchgate.net |
Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)
Coumarin-3-carboxylic acid derivatives have been investigated as modulators of N-Methyl-D-aspartate receptor (NMDAR) activity. nih.govnih.gov These receptors are crucial for neurological function and are implicated in various neurological disorders. nih.govnih.gov
Research has shown that coumarin-3-carboxylic acid derivatives can act as allosteric modulators of NMDARs. nih.govnih.govqmul.ac.uk For instance, 6-bromocoumarin-3-carboxylic acid (UBP608) was identified as a negative allosteric modulator with a slight preference for GluN2A-containing NMDARs. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the 6-position of the coumarin ring, even with large atoms like iodo, are well-tolerated. nih.govnih.gov Furthermore, the introduction of 6,8-dibromo or 6,8-diiodo substitutions on the coumarin ring was found to enhance the inhibitory effect at NMDARs. nih.govnih.gov These findings suggest that coumarin derivatives are promising templates for creating more potent and selective inhibitors for specific GluN2 subunits. nih.govnih.gov
Interestingly, a simple modification to the coumarin structure can switch the compound's activity from inhibitory to potentiating. The 4-methyl substitution of UBP608, resulting in the compound UBP714, converted the negative allosteric modulator into a potentiator of recombinant GluN1/GluN2 receptors. nih.govnih.gov UBP714 demonstrated some selectivity, favoring GluN2A/GluN2B over GluN2D subunits. nih.gov This compound also potentiated NMDAR-mediated field excitatory postsynaptic potentials in the CA1 region of the hippocampus. nih.govnih.gov This makes UBP714 a novel scaffold for developing potent and subunit-selective NMDAR potentiators. nih.govnih.gov
Table 4: Modulation of NMDARs by Coumarin-3-Carboxylic Acid Derivatives
| Compound | Substitution | Activity | GluN2 Subunit Selectivity | Reference |
|---|---|---|---|---|
| UBP608 | 6-bromo | Negative Allosteric Modulator (Inhibitor) | Weakly selective for GluN2A | nih.govnih.gov |
| UBP714 | 6-bromo, 4-methyl | Potentiator | Some selectivity for GluN2A/GluN2B over GluN2D | nih.govnih.gov |
| 6,8-dibromo/diiodo derivatives | 6,8-dibromo or 6,8-diiodo | Enhanced Inhibitory Activity | - | nih.govnih.gov |
Structure-Activity Relationship (SAR) in NMDAR Modulation
The modulation of N-Methyl-D-Aspartate (NMDA) receptors by coumarin-3-carboxylic acid derivatives is a subject of significant interest for developing treatments for various neurological disorders. nih.gov Structure-activity relationship (SAR) studies have revealed specific structural features that determine whether these compounds act as inhibitors or potentiators of NMDAR activity.
Substitution at the 6-position: The coumarin ring can accommodate substituents as large as an iodo group at the 6-position. nih.gov
Di-substitution at 6- and 8-positions: The introduction of di-halogenated substitutions, specifically 6,8-dibromo or 6,8-diiodo groups, on the coumarin ring enhances the inhibitory activity at NMDARs. nih.gov These findings suggest that such derivatives are promising templates for creating more potent and selective GluN2 subunit inhibitors. nih.gov
Substitution at the 4-position: In a surprising discovery, the addition of a methyl group at the 4-position of the inhibitor UBP608 resulted in a compound (UBP714) that, instead of inhibiting, potentiated NMDAR activity. nih.gov This highlights a critical structural switch that can convert a negative allosteric modulator into a positive one. UBP714 represents a new template for developing NMDAR potentiators, which could have therapeutic applications for cognitive deficits or schizophrenia. nih.gov
These coumarin derivatives are considered valuable starting points for the development of more potent and GluN2 subunit-selective inhibitors, which may find use in treating conditions like neuropathic pain, epilepsy, and depression. nih.gov
Antineoplastic and Cytotoxic Activity
Derivatives of coumarin-3-carboxylic acid have demonstrated significant potential as antineoplastic and cytotoxic agents. Research has focused on synthesizing and evaluating these compounds for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of lactate (B86563) transport and key enzymes involved in tumor progression. nih.govmdpi.com
A series of novel coumarin-3-carboxylic acid derivatives were synthesized and tested for their ability to act as lactate transport inhibitors, targeting the monocarboxylate transporter 1 (MCT1) which is highly expressed in certain cancer cells. nih.gov Several of these compounds (specifically 5c-e, 5g-i, and 5m-o) displayed notable and selective cytotoxicity against HeLa and HCT116 cell lines, which have high MCT1 expression. nih.gov The most potent of these, coumarin-3-hydrazide 5o, showed significant anti-proliferative effects and induced apoptosis. nih.gov This compound was found to decrease the expression of MCT1, reduce glucose consumption and lactate production, and inhibit lactate uptake, confirming its mechanism of action. nih.gov
Other studies have explored attaching amino acid and dipeptide moieties to the coumarin-3-carboxylic acid scaffold to develop agents that target topoisomerase II and VEGFR2. mdpi.com Modifications at the C-3 position of the coumarin ring have been a particular focus for enhancing anticancer activity. mdpi.comresearchgate.net For example, coumarin-3-amino acid methyl esters and dipeptides have been synthesized and evaluated. mdpi.com Two compounds, 4k (a tyrosine conjugate) and 6c (a β-Ala-L-Met conjugate), showed potent cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com
The following table summarizes the cytotoxic activities of selected this compound analogs against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Source |
| 4k (Tyr conjugate) | MCF-7 | 4.98 | mdpi.com |
| 6c (β-Ala-L-Met conjugate) | MCF-7 | 5.85 | mdpi.com |
| 14b (4-fluoro benzamide) | HepG2 | 4.85 | mdpi.com |
| 14b (4-fluoro benzamide) | HeLa | 0.75 | mdpi.com |
| 14e (2,5-difluoro benzamide) | HepG2 | 2.62 | mdpi.com |
| 14e (2,5-difluoro benzamide) | HeLa | 0.39 | mdpi.com |
These findings indicate that the coumarin-3-carboxylic acid framework is a versatile scaffold for developing targeted and potent anticancer agents. nih.govmdpi.commdpi.com
Protein Binding Interactions
The interaction between coumarin derivatives and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), is crucial for understanding their pharmacokinetic properties, including distribution and metabolism. researchgate.netnih.gov HSA, the most abundant protein in blood plasma, features binding sites that accommodate a wide variety of drugs. researchgate.netnih.gov
Studies using fluorescence and circular dichroism spectroscopy have confirmed that coumarin-3-carboxylic acid and its derivatives bind to both HSA and BSA under physiological conditions (pH 7.4). researchgate.netresearchgate.net The binding of these compounds to albumin causes a quenching of the protein's intrinsic fluorescence, which indicates the formation of a complex between the coumarin derivative and the albumin molecule. nih.gov This interaction leads to changes in the microenvironment of the protein's fluorophores. nih.gov
Molecular docking studies have further elucidated the binding sites. For many coumarin derivatives, the primary binding site on HSA is located in subdomain IB. nih.govacs.org The binding is driven by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The addition of polar groups, such as a carboxylic acid at the C-3 position, can increase the binding affinity compared to the parent coumarin molecule. nih.govacs.org For instance, coumarin-3-carboxylic acid shows a roughly four-fold increase in binding affinity to HSA compared to unsubstituted coumarin. nih.govacs.org
The binding of this compound analogs to serum albumins has been quantitatively analyzed to determine binding parameters and understand the underlying quenching mechanisms. researchgate.net Fluorescence quenching experiments are a primary tool for this analysis. researchgate.net The data typically reveal a static quenching mechanism, which is characterized by the formation of a ground-state complex between the quencher (the coumarin derivative) and the fluorophore (the albumin). researchgate.net This is supported by the observation that the quenching constants decrease with increasing temperature. researchgate.net
The strength of the interaction is quantified by the binding constant (Kₐ), while the number of binding sites is represented by 'n'. researchgate.net Thermodynamic parameters such as enthalpy change (ΔH⁰) and entropy change (ΔS⁰) have also been calculated to identify the major forces driving the binding process. researchgate.net In the case of coumarin-3-carboxylic acid binding to HSA, hydrogen bonding and van der Waals forces are predominant. researchgate.net Conversely, electrostatic interactions are the main drivers for its binding to BSA. researchgate.net
The following table presents key binding parameters for the interaction of coumarin-3-carboxylic acid with HSA.
| Parameter | Value | Temperature | Source |
| Binding Constant (Kₐ) | 8.97 (± 3.34) x 10⁴ M⁻¹ | Not Specified | nih.gov |
| Stern-Volmer Constant (Ksv) | 5.98 (± 0.05) x 10⁴ M⁻¹ | Not Specified | nih.gov |
| Number of Binding Sites (n) | 1.032 (± 0.034) | Not Specified | nih.gov |
| Binding Constant (K) at 298 K | 5.77 x 10⁴ M⁻¹ | 298 K | researchgate.net |
| Binding Constant (K) at 303 K | 4.85 x 10⁴ M⁻¹ | 303 K | researchgate.net |
| Binding Constant (K) at 310 K | 3.55 x 10⁴ M⁻¹ | 310 K | researchgate.net |
The distance (r) between the donor (albumin) and the acceptor (coumarin-3-carboxylic acid) can be estimated using Förster's resonance energy transfer (FRET) theory. researchgate.net These detailed binding analyses are essential for the rational design of coumarin-based drugs with optimized pharmacokinetic profiles. acs.org
Advanced Applications and Emerging Research Directions for Methyl Coumarin 3 Carboxylate
Role as a Synthetic Building Block in Complex Organic Synthesis
Methyl coumarin-3-carboxylate serves as a important starting material and intermediate in the synthesis of a diverse array of complex organic molecules and heterocyclic compounds. ontosight.aiderpharmachemica.com Its reactivity allows for various chemical transformations, making it a valuable tool for organic chemists.
The presence of the carboxylic acid group in the parent compound, coumarin-3-carboxylic acid, allows it to act as a Michael acceptor in conjugate addition reactions. These reactions often proceed through a decarboxylative Michael addition, where a nucleophile attacks the carbonyl group, followed by the removal of the hydroxyl group. ias.ac.in The ester and amide derivatives of coumarin-3-carboxylic acid are also important intermediates for creating more complex molecules. researchgate.net
One of the key reactions involving this compound is its use in multicomponent reactions. For instance, it can be synthesized through a one-pot reaction of salicylaldehydes, Meldrum's acid, and alcohols, catalyzed by iron(III) chloride. researchgate.netnih.gov This method is considered highly atom-economic and environmentally friendly. researchgate.net
Furthermore, the coumarin-3-carboxylate scaffold is utilized in the synthesis of various heterocyclic systems. For example, it can be a precursor for creating pyrrolocoumarins and chromeno[3,4-c]pyrrole-3,4-diones through sequential reactions. rsc.org The functionalization at the C3 and C4 positions of the coumarin (B35378) ring is a key strategy for developing new molecules with desired properties. researchgate.net
Table 1: Examples of Complex Molecules Synthesized from Coumarin-3-Carboxylate Derivatives
| Starting Material | Reagents and Conditions | Product | Application Area | Reference |
| Coumarin-3-carboxylic acid, anilines, isonitriles, pyridine-based aryl aldehydes | Sequential four-component Ugi reaction and intramolecular Michael addition | Chromeno[3,4-c]pyrrole-3,4-diones | Organic Synthesis | rsc.org |
| Salicylaldehydes, Meldrum's acid, various alcohols | FeCl₃ catalyst, EtOH, 70 °C | Coumarin-3-carboxylic esters | Organic Synthesis | researchgate.netnih.gov |
| Coumarin-3-carboxylates, indoles, amines | Lanthanum(III) catalysis | Indolylmalonamides | Fluorescent Probes | acs.org |
| Coumarin-3-carboxylic acids, 4-thiazolidinones | CuBr, di-tert-butyl peroxide (DTBP) | C3-functionalized coumarins | Organic Synthesis | ias.ac.in |
Development of Fluorescent Probes and Labels in Biological Systems
The inherent fluorescence of the coumarin nucleus makes this compound and its derivatives excellent candidates for the development of fluorescent probes and labels for biological applications. ontosight.ai These probes are instrumental in bioimaging, biochemical assays, and tracking biomolecules within living systems. uevora.ptmdpi.com
The fluorescence properties of coumarin derivatives can be finely tuned by modifying their chemical structure. mdpi.com For example, introducing different substituents can alter the excitation and emission wavelengths, quantum yields, and sensitivity to the local environment. uevora.ptacgpubs.org Derivatives of 7-hydroxycoumarin-3-carboxylic acid are particularly useful as cell-permeable fluorophores for flow cytometry, as their deprotonated form absorbs strongly around 400 nm, allowing for efficient excitation with a 405 nm violet laser. nih.gov
Researchers have designed and synthesized various coumarin-based fluorescent sensors for detecting specific ions and molecules. For instance, coumarin derivatives have been developed as selective "on-to-off" fluorescent sensors for Cu²⁺ ions in aqueous media. nih.gov In these sensors, the fluorescence is quenched upon binding to the copper ion. nih.gov
Furthermore, coumarin-modified carbon quantum dots (CQDs) have been synthesized for applications in bioimaging and as sensors for biomolecules and ions. nih.gov These nanomaterials exhibit high quantum yields and good photostability, making them suitable for real-time cell imaging. nih.gov
Table 2: Fluorescent Probes Derived from Coumarin-3-Carboxylic Acid and Their Applications
| Probe Derivative | Target Analyte/Application | Principle of Operation | Reference |
| Picolyl-substituted coumarin-3-carboxylic acid derivatives | Cu²⁺ ions | "On-to-off" fluorescence quenching | nih.gov |
| Monofluorinated 7-hydroxycoumarin-3-carboxamides | Intracellular protein targets | Enhanced fluorescence brightness and cell permeability | nih.gov |
| Coumarin-modified carbon quantum dots (CQDs) | Bioimaging, biomolecule and ion detection | Fluorescence quenching | nih.gov |
| Indolylmalonamides | General fluorescence | Inherent fluorescence properties | acs.org |
Catalytic Applications and Catalyst Development
This compound and its parent acid are also involved in the field of catalysis, both as products of catalytic reactions and as components in the development of new catalysts.
The synthesis of coumarin-3-carboxylic acids and their esters often employs various catalysts to improve efficiency and yield. For example, heteropolyacids (HPAs) have been used as heterogeneous and recyclable catalysts for the synthesis of coumarin-3-carboxylic acids from ortho-hydroxybenzaldehydes and malonic acid. researchgate.net Iron(III) chloride is another effective catalyst for the multicomponent synthesis of coumarin-3-carboxylic esters. researchgate.netresearchgate.net The use of such catalysts aligns with the principles of green chemistry by enabling milder reaction conditions and easier product purification. researchgate.net
In addition to being a product of catalysis, the coumarin-3-carboxylate structure can be incorporated into more complex catalytic systems. For instance, lanthanum(III) has been used to catalyze a three-component reaction involving coumarin-3-carboxylates, indoles, and amines to produce fluorescent indolylmalonamides. acs.org Furthermore, palladium complexes have been employed in the alkenylation and arylation of coumarin-3-carboxylic acids. ias.ac.in
The development of novel catalysts for the synthesis of coumarin derivatives remains an active area of research. Recent efforts have focused on creating heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of these synthetic processes. researchgate.net
Agrochemical Research Applications
Coumarin derivatives have shown a wide range of biological activities, which has led to their investigation in the field of agrochemicals as potential pesticides and herbicides. scielo.brontosight.ai While research specifically on this compound in this area is less extensive, studies on its parent compound, coumarin-3-carboxylic acid, and other derivatives provide valuable insights into its potential applications.
Coumarin-3-carboxylic acid has demonstrated significant in vitro antibacterial activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. frontiersin.org This broad-spectrum activity suggests its potential as a lead compound for the development of new bactericides. frontiersin.org
Studies on other coumarin derivatives have revealed insecticidal and fungicidal properties. nih.govacs.org For example, certain coumarin derivatives have shown good insecticidal activity against Mythimna separata and broad-spectrum fungicidal activities against several plant pathogenic fungi. nih.govacs.org The integration of the coumarin nucleus into the structure of existing fungicides has also been found to enhance their antifungal efficacy. researchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of coumarin derivatives, which can aid in the design of new and more effective agrochemicals. mdpi.com These models have shown that specific substitutions on the coumarin ring can enhance antifungal activity. mdpi.com
Future Research Perspectives and Challenges
The versatility of this compound positions it at the forefront of several exciting research avenues. Future research is likely to focus on expanding its applications in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs) and other optoelectronic devices, leveraging the tunable fluorescent properties of its derivatives. rsc.org
In the realm of medicinal chemistry, the coumarin scaffold remains a "privileged structure," and further exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity. researchgate.net The development of more sophisticated fluorescent probes for real-time imaging of complex biological processes and for diagnostic applications is another promising area. uevora.pt
However, challenges remain. The synthesis of certain complex derivatives can be inefficient and may require harsh reaction conditions. researchgate.net Therefore, the development of greener, more efficient, and highly selective synthetic methodologies is crucial. ias.ac.inresearchgate.net For applications in biological systems, issues such as solubility, cell permeability, and potential cytotoxicity of new derivatives need to be carefully addressed. nih.govnih.gov In agrochemical research, a deeper understanding of the mode of action and the environmental impact of coumarin-based compounds is necessary for their successful development and commercialization. scielo.br
Overcoming these challenges will require interdisciplinary collaboration between organic chemists, biologists, materials scientists, and toxicologists to fully unlock the potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl coumarin-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : this compound is typically synthesized via Knoevenagel condensation using salicylaldehyde derivatives and malonate esters. For example, L-proline in dimethyl sulfoxide (DMSO) catalyzes this reaction efficiently, achieving cyclization under mild conditions . Alternative methods include using Meldrum’s acid followed by cyclization with H₂SO₄ or mechano-hydrothermal approaches to reduce reaction time .
- Key Considerations : Monitor pH and temperature to avoid side products like uncyclized intermediates. Yield optimization requires balancing catalyst loading (e.g., 10 mol% L-proline) and solvent polarity .
Q. How can researchers characterize this compound and its derivatives?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm ester and coumarin ring formation (e.g., δ ~7.9–7.8 ppm for aromatic protons) .
- Chromatography : Thin-layer chromatography (TLC) with UV detection verifies reaction progress.
- Photophysical Analysis : UV-vis and photoluminescence spectra (e.g., λem ~450 nm) assess electronic properties for applications in fluorescence-based sensing .
Q. What are the common side reactions during functionalization of this compound?
- Methodology : Alkylation or hydrolysis reactions may lead to ester cleavage or ring-opening. For instance, base-catalyzed hydrolysis under strong alkaline conditions (e.g., NaOH/EtOH) converts the ester to a carboxylic acid, but prolonged exposure degrades the coumarin backbone .
- Mitigation : Use controlled reaction times and stoichiometric ratios. Monitor via IR spectroscopy for ester C=O (1730 cm⁻¹) and acid O-H (2500–3000 cm⁻¹) bands .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced photophysical properties?
- Methodology : Density functional theory (DFT) calculations predict electron-withdrawing effects of substituents (e.g., –NO₂, –CN) on fluorescence quantum yield. Hirshfeld surface analysis identifies intermolecular interactions influencing solid-state luminescence .
- Validation : Compare computational results with experimental UV-vis/emission spectra. For example, electron-deficient groups redshift absorption maxima by ~20 nm .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) with positive/negative controls to validate efficacy .
- Structure-Activity Relationships (SAR) : Correlate substituent position (e.g., 7-alkoxy chains) with bioactivity. For instance, longer alkyl chains enhance membrane permeability but reduce solubility .
Q. How do aggregation-induced quenching (ACQ) effects impact the fluorescence efficiency of this compound in aqueous media?
- Methodology : Incorporate hydrophilic groups (e.g., sulfonate) or intercalate into layered double hydroxides (LDHs) to suppress ACQ. Polarized photoluminescence studies in thin films confirm reduced aggregation .
- Quantification : Measure quantum yield in solvents of varying polarity (e.g., DMSO vs. water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
